4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile
Overview
Description
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile is a heterocyclic organic compound with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.23524 g/mol . This compound is characterized by the presence of an imidazole ring substituted with a hydroxymethyl group and a benzonitrile moiety. It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile typically involves the reaction of 5-hydroxymethylimidazole with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation with hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: 4-(5-Formylimidazol-1-ylmethyl)benzonitrile or 4-(5-Carboxyimidazol-1-ylmethyl)benzonitrile.
Reduction: 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzylamine.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their stability and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methylimidazol-1-ylmethyl)benzonitrile
- 4-(5-Ethylimidazol-1-ylmethyl)benzonitrile
- 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzaldehyde
Uniqueness
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a benzonitrile moiety, which confer distinct chemical reactivity and biological activity. The hydroxymethyl group enhances its solubility and ability to form hydrogen bonds, while the benzonitrile group provides a site for further chemical modifications .
Properties
IUPAC Name |
4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,9,16H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFSBQWDVYWNRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436662 | |
Record name | 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183500-36-9 | |
Record name | 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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